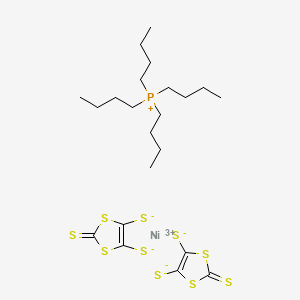
nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium is a complex compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. This compound is known for its intriguing chemical and physical characteristics, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium typically involves the reaction of nickel salts with 1,3-dithiole-2-thione-4,5-dithiolate ligands. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nickel center and the dithiolate ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary, but they often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(4+) complexes, while reduction reactions could produce nickel(2+) species.
科学的研究の応用
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium has a wide range of scientific research applications In chemistry, it is used as a model compound for studying the electronic and molecular properties of nickel complexesIn industry, it is explored for its use in dye-sensitized solar cells and other photovoltaic technologies .
作用機序
The mechanism of action of nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium involves the interaction of the nickel center with various molecular targets. The dithiolate ligands play a crucial role in stabilizing the nickel center and facilitating electron transfer processes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
類似化合物との比較
Similar Compounds: Similar compounds to nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium include other nickel-dithiolate complexes such as nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium and nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylammonium .
Uniqueness: What sets this compound apart is its unique combination of ligands and the presence of the tetrabutylphosphanium cation. This combination imparts distinct electronic and molecular properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H36NiPS10 |
|---|---|
分子量 |
710.9 g/mol |
IUPAC名 |
nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |
InChIキー |
MJMGEZJKYPAWTM-UHFFFAOYSA-J |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


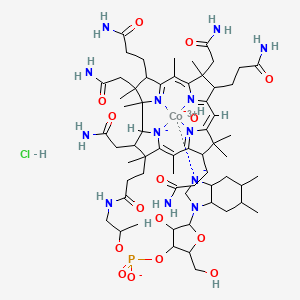
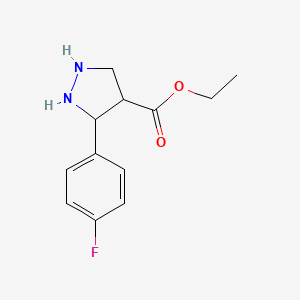
![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)
![Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-](/img/structure/B12348654.png)
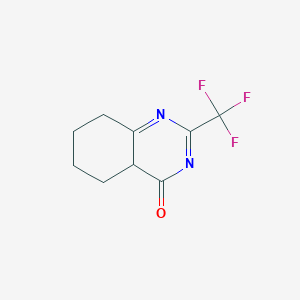
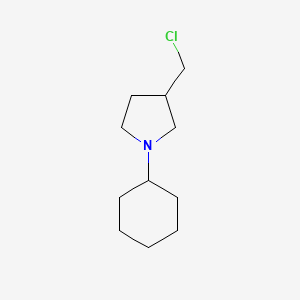
![3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide](/img/structure/B12348660.png)
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)
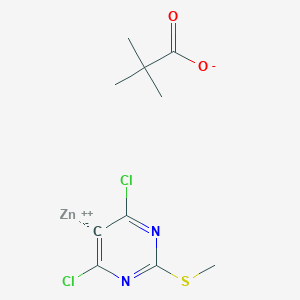
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
